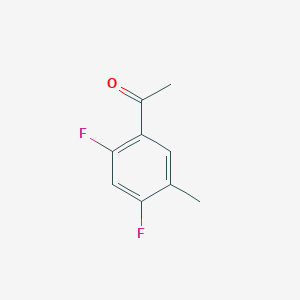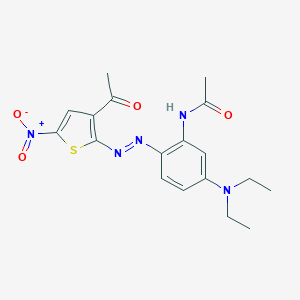
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide, also known as Acid Yellow 36, is a synthetic azo dye commonly used in the textile industry to color fabrics and fibers. This dye is a bright yellow color and has a molecular formula of C20H22N6O4S2. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and biochemical effects of Acid Yellow 36. In
Wirkmechanismus
The mechanism of action of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is not well understood. However, it is believed that the dye binds to proteins and enzymes in cells, disrupting their function. This can lead to cellular damage and toxicity.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. However, one study investigated the genotoxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using bacterial and mammalian cells. The results showed that 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was genotoxic in both bacterial and mammalian cells, indicating its potential to cause DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has several advantages for lab experiments, including its bright yellow color, which makes it easy to detect. It is also relatively inexpensive and easy to synthesize. However, its potential toxicity and lack of understanding of its mechanism of action make it a limited tool for research.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. Additionally, more studies are needed to investigate the potential applications of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 in areas such as photocatalysis and wastewater treatment. Finally, the development of alternative, less toxic dyes for use in the textile industry should be explored.
Conclusion:
In conclusion, 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is a synthetic azo dye commonly used in the textile industry. While limited research has been conducted on its synthesis, mechanism of action, and biochemical effects, it has been used as a model compound in several scientific studies. Further research is needed to fully understand the potential applications and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Synthesemethoden
The synthesis of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 involves the reaction of 3-acetyl-5-nitro-2-thiophenediazonium chloride with 5'-diethylamino-2'-hydroxyacetanilide in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization to obtain the final product. This method has been optimized to produce high yields of pure 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
Wissenschaftliche Forschungsanwendungen
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has been used as a model compound in several scientific studies due to its similar chemical structure to other azo dyes. One study investigated the photocatalytic degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using titanium dioxide nanoparticles. The results showed that the degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was dependent on the concentration of the dye and the amount of titanium dioxide used. Another study investigated the removal of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater using activated carbon. The results showed that activated carbon was effective in removing 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater.
Eigenschaften
CAS-Nummer |
167940-11-6 |
|---|---|
Molekularformel |
C18H21N5O4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
InChI-Schlüssel |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Andere CAS-Nummern |
167940-11-6 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
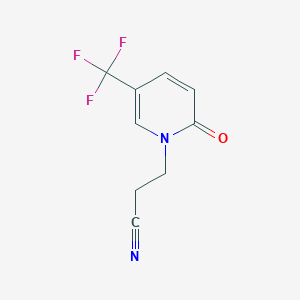
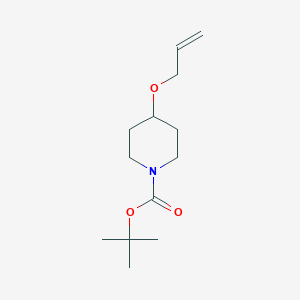
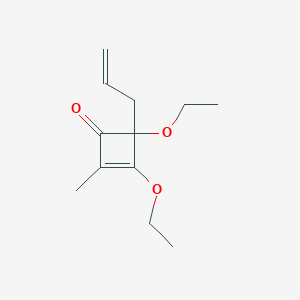

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)


